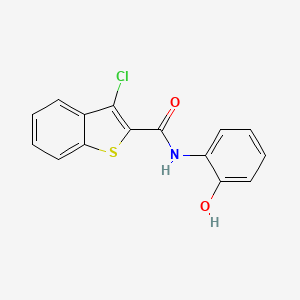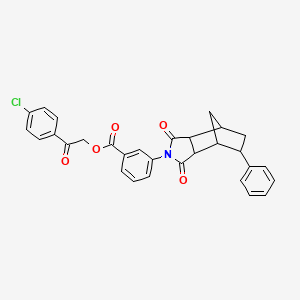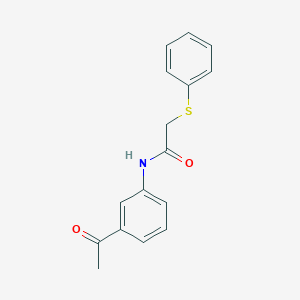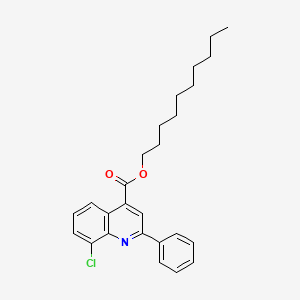
3-chloro-N-(2-hydroxyphenyl)-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(2-hydroxyphenyl)-1-benzothiophene-2-carboxamide is a chemical compound that belongs to the class of benzothiophene derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-hydroxyphenyl)-1-benzothiophene-2-carboxamide typically involves the reaction of 3-chlorobenzothiophene-2-carboxylic acid with 2-aminophenol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-N-(2-hydroxyphenyl)-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Oxidized benzothiophene derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted benzothiophene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(2-hydroxyphenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of its anticancer activity, it may induce apoptosis in cancer cells by disrupting cellular signaling pathways and promoting oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
- 3-chloro-N-(2-hydroxyphenyl)propanamide
- 3-chloro-N-(2-hydroxybenzylidene)benzohydrazide
- 3-chloro-N-(4-chlorophenyl)quinoxalin-2-amine
Uniqueness
3-chloro-N-(2-hydroxyphenyl)-1-benzothiophene-2-carboxamide is unique due to its benzothiophene core, which imparts distinct electronic and steric properties compared to other similar compounds.
Propiedades
Número CAS |
335206-97-8 |
|---|---|
Fórmula molecular |
C15H10ClNO2S |
Peso molecular |
303.8 g/mol |
Nombre IUPAC |
3-chloro-N-(2-hydroxyphenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H10ClNO2S/c16-13-9-5-1-4-8-12(9)20-14(13)15(19)17-10-6-2-3-7-11(10)18/h1-8,18H,(H,17,19) |
Clave InChI |
DCTNTBIEOCKTIL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=CC=C3O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Methylimidazo[1,2-a]pyrazine](/img/structure/B12460011.png)

![2-{[(3-{[(3,4,5-Trimethoxyphenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B12460016.png)
![N-[2-cyano-1-(3,4-dimethoxyphenyl)-1H-benzo[f]chromen-3-yl]-2-methoxybenzamide](/img/structure/B12460021.png)
![N,N'-bis[(E)-(3-methylphenyl)methylidene]-2-nitrobenzene-1,4-diamine](/img/structure/B12460045.png)

![2,4-dichloro-6-[(E)-(dibenzo[b,d]furan-3-ylimino)methyl]phenol](/img/structure/B12460053.png)
![N-[4-(4-methoxyphenoxy)phenyl]-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12460057.png)
![2-{[(3-{[(4-Tert-butylphenyl)carbonyl]amino}-4-chlorophenyl)carbonyl]amino}benzoic acid](/img/structure/B12460066.png)
![2-(4-methylphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoate](/img/structure/B12460073.png)
![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-ethoxyphenyl)benzamide](/img/structure/B12460075.png)
![N'-[(1E)-1-(5-chloro-2-hydroxyphenyl)ethylidene]-3-(4-methylpiperazin-1-ylsulfonyl)benzohydrazide](/img/structure/B12460080.png)
